4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with an ethyl group at the 1-position and a carbonyl group at the 3-position, which is further connected to a piperazin-2-one ring.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 1-ethyl-1H-pyrazole-3-carbonyl chloride with 3,3-dimethylpiperazine-2-one under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an aprotic solvent like dichloromethane.
Reductive Amination: Another method involves the reductive amination of 1-ethyl-1H-pyrazole-3-carboxaldehyde with 3,3-dimethylpiperazine-2-one in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to enhance efficiency and yield. The choice of solvent, temperature, and reaction time are optimized to achieve high purity and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, leading to the formation of corresponding alcohols or amines.
Substitution: Substitution reactions at the pyrazole ring or the piperazine ring can introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrazole-3-carboxylic acids, pyrazole-3-one derivatives.
Reduction Products: Pyrazole-3-alcohols, pyrazole-3-amines.
Substitution Products: Heterocyclic compounds with various substituents on the pyrazole or piperazine rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Pyrazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological applications.
Medicine: Research into pyrazole derivatives has shown promise in the development of new pharmaceuticals. This compound could be explored for its therapeutic potential in treating various diseases.
Industry: The compound's chemical properties make it useful in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-ethyl-1H-pyrazole-3-carbonyl chloride
3,3-dimethylpiperazine-2-one
Pyrazole-3-carboxylic acids
Pyrazole-3-alcohols
Uniqueness: This compound is unique due to its specific substitution pattern on the pyrazole ring and its connection to the piperazine ring
Properties
IUPAC Name |
4-(1-ethylpyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-15-7-5-9(14-15)10(17)16-8-6-13-11(18)12(16,2)3/h5,7H,4,6,8H2,1-3H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTJMGJHRRMJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCNC(=O)C2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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